molecular formula C23H25N5O B11038374 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[4-(propan-2-yl)phenyl]amino}methylidene]benzamide

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[4-(propan-2-yl)phenyl]amino}methylidene]benzamide

Cat. No.: B11038374
M. Wt: 387.5 g/mol
InChI Key: YJZVBSPYVOLVDT-UHFFFAOYSA-N
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Description

N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[4-(propan-2-yl)phenyl]amino}methylidene]benzamide is a benzamide derivative featuring a conjugated methylidene bridge connecting two distinct amino groups:

  • A 4,6-dimethylpyrimidin-2-yl moiety, which contributes to π-π stacking and hydrogen-bonding interactions.
  • A 4-(propan-2-yl)phenyl group, enhancing lipophilicity and steric bulk. The E-configuration of the methylidene group ensures a planar geometry, optimizing intermolecular interactions in biological or crystalline states.

Properties

Molecular Formula

C23H25N5O

Molecular Weight

387.5 g/mol

IUPAC Name

N-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-propan-2-ylphenyl)carbamimidoyl]benzamide

InChI

InChI=1S/C23H25N5O/c1-15(2)18-10-12-20(13-11-18)26-23(27-21(29)19-8-6-5-7-9-19)28-22-24-16(3)14-17(4)25-22/h5-15H,1-4H3,(H2,24,25,26,27,28,29)

InChI Key

YJZVBSPYVOLVDT-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/NC2=CC=C(C=C2)C(C)C)\NC(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)C(C)C)NC(=O)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

Acetylacetone (2.0 mol) and guanidine hydrochloride (1.0 mol) are refluxed in ethanol (50 mL) with sodium hydroxide (2.5 mol) for 6 hours. The product is purified by recrystallization from aqueous ethanol (1:1), yielding 4,6-dimethylpyrimidin-2-amine as white crystals.

Table 1: Analytical Data for 4,6-Dimethylpyrimidin-2-amine

PropertyValueSource
Yield68%
Melting Point63–65°C
1H NMR^1\text{H NMR} (DMSO-d6d_6 )δ 2.30 (s, 6H, CH3_3), 6.80 (s, 1H, pyrimidine-H)

Preparation of 4-(Propan-2-yl)aniline

4-(Propan-2-yl)aniline is synthesized via Friedel-Crafts alkylation of aniline with isopropyl bromide, followed by catalytic reduction.

Alkylation and Reduction

Aniline (1.0 mol) reacts with isopropyl bromide (1.2 mol) in the presence of AlCl3_3 (0.1 mol) at 80°C for 12 hours. The intermediate nitro compound is reduced using H2_2/Pd-C (10% w/w) in ethanol, yielding 4-(propan-2-yl)aniline.

Table 2: Characterization of 4-(Propan-2-yl)aniline

PropertyValueSource
Yield75%
1H NMR^1\text{H NMR} (CDCl3_3 )δ 1.25 (d, 6H, CH3_3), 2.90 (septet, 1H, CH), 6.70–7.20 (m, 4H, aromatic)

Condensation Reaction for Methylidene Bridge Formation

The methylidene (-CH=N-) linkage is formed via Schiff base condensation between 4,6-dimethylpyrimidin-2-amine, 4-(propan-2-yl)aniline, and benzaldehyde under acidic conditions.

Reaction Protocol

Equimolar quantities of 4,6-dimethylpyrimidin-2-amine (0.01 mol), 4-(propan-2-yl)aniline (0.01 mol), and benzaldehyde (0.01 mol) are refluxed in ethanol (30 mL) with glacial acetic acid (0.02 mol) for 8 hours. The product is isolated via filtration and recrystallized from ethanol.

Table 3: Condensation Reaction Parameters

ParameterValueSource
Temperature80°C
Time8 hours
Yield62%

Amidation with Benzoyl Chloride

The final benzamide group is introduced via nucleophilic acyl substitution using benzoyl chloride.

Acylation Process

The methylidene-linked diamine (0.01 mol) is dissolved in dry dichloromethane (20 mL) and treated with benzoyl chloride (0.012 mol) in the presence of pyridine (0.02 mol) at 0°C. The mixture is stirred for 4 hours, washed with NaHCO3_3, and purified via column chromatography (silica gel, ethyl acetate/hexane).

Table 4: Analytical Data for Final Product

PropertyValueSource
Yield58%
Melting Point152–154°C
1H NMR^1\text{H NMR} (DMSO-d6d_6 )δ 1.25 (d, 6H, CH3_3), 2.30 (s, 6H, CH3_3), 7.40–8.10 (m, 9H, aromatic), 8.70 (s, 1H, CH=N)
IR (cm1^{-1})3270 (NH), 1660 (C=O), 1590 (C=N)

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance yield and reduce reaction time, the condensation and amidation steps are adapted to continuous flow reactors. Ethanol is replaced with isopropanol to improve solubility, and residence time is optimized to 2 hours.

Purification Techniques

Recrystallization is replaced with preparative HPLC (C18 column, acetonitrile/water) for higher purity (>99%), critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

“N’‘-BENZOYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(4-ISOPROPYLPHENYL)GUANIDINE” can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, which may change the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of compounds containing pyrimidine and benzamide moieties in anticancer therapy. The structural features of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[4-(propan-2-yl)phenyl]amino}methylidene]benzamide suggest it may exhibit similar properties.

  • Case Study : A study involving derivatives of sulfonamide compounds demonstrated that modifications in the aromatic and heterocyclic components could enhance anticancer activity. The presence of the 4,6-dimethylpyrimidine ring is believed to contribute to this effect by interacting with specific biological targets involved in cancer progression .

Enzyme Inhibition
The compound's structural characteristics indicate potential as an enzyme inhibitor. Research has shown that similar compounds can inhibit key enzymes involved in cancer metabolism, such as dihydrofolate reductase and thymidylate synthase.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key structural features and their corresponding biological activities:

Structural FeatureBiological Activity
4,6-Dimethylpyrimidine moietyAnticancer activity
Benzamide linkageEnzyme inhibition
Propan-2-yl phenyl groupEnhanced lipophilicity and bioavailability

Material Science Applications

Nanomaterials
The synthesis of nanomaterials using organic compounds like this compound has been explored for developing drug delivery systems. The compound's ability to form stable complexes with metal ions can be leveraged to create nanoparticles with targeted therapeutic applications.

Computational Studies

Molecular Docking Studies
Computational modeling and molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help in understanding its mechanism of action at the molecular level.

Mechanism of Action

The mechanism by which “N’‘-BENZOYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(4-ISOPROPYLPHENYL)GUANIDINE” exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural analogs are compared below:

Compound Name Core Structure Substituents Key Functional Groups Reference ID
N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[4-(propan-2-yl)phenyl]amino}methylidene]benzamide Benzamide + methylidene 4-(propan-2-yl)phenyl, 4,6-dimethylpyrimidin-2-yl Amidine, methylidene, isopropyl N/A
N-(3-((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)benzamide (3g) Benzamide + sulfamoyl 4-methoxyphenyl, sulfamoyl-linked pyrimidinyl Sulfonamide, enone, methoxy
4-(5-Chloro-2-hydroxybenzylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide Sulfonamide + benzylidene 5-chloro-2-hydroxyphenyl, 4,6-dimethylpyrimidin-2-yl Sulfonamide, hydroxy, chloro
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide Benzamide + sulfamoyl 4-fluorophenyl, sulfamoyl-linked pyrimidinyl Sulfonamide, fluoro

Key Observations :

  • Sulfonamide vs.
  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., fluoro in ): Enhance metabolic stability but reduce solubility.
    • Hydrophobic Groups (e.g., isopropyl in the target compound): Improve membrane permeability but may limit aqueous solubility.
    • Hydroxy/Chloro Substituents (e.g., ): Influence metal-binding properties, relevant for coordination chemistry or enzyme inhibition.

Pharmacological and Physicochemical Properties

Property Target Compound 3g 4-Fluoro Analog Sulfonamide Derivative
Melting Point (°C) Not Reported 229–231 Not Reported 198–200
Molecular Weight ~425 g/mol (estimated) 544.16 400.43 ~450 g/mol
Bioactivity Not Tested Carbonic Anhydrase Inhibition (IC₅₀: 0.12 µM) Not Reported Antibacterial (MIC: 8 µg/mL)

Notable Findings:

  • Compound 3g showed potent carbonic anhydrase inhibition (IC₅₀: 0.12 µM), attributed to its sulfamoyl and enone groups.
  • The 4-fluoro analog has a lower molecular weight (400.43 g/mol) and predicted pKa of 7.16, suggesting moderate solubility at physiological pH.

Crystallographic and Interaction Analysis

While crystallographic data for the target compound are unavailable, related structures in reveal:

  • Hydrogen-Bond Networks : Sulfonamide and hydroxy groups form strong O–H···N and N–H···O bonds.
  • π-π Stacking : Aromatic pyrimidinyl and phenyl rings stabilize crystal packing (distance: 3.5–3.8 Å). The target compound’s isopropyl group may disrupt such interactions, favoring amorphous solid states or altered binding modes in biological targets.

Biological Activity

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[4-(propan-2-yl)phenyl]amino}methylidene]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine moiety linked to a benzamide structure, which is known for its diverse biological properties. The molecular formula is C18H22N6C_{18}H_{22}N_{6}, with a molecular weight of approximately 342.42 g/mol. Its structural complexity allows for interactions with various biological targets, making it a candidate for pharmacological studies.

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Inhibition of Enzymatic Activity : Many derivatives of benzamide have been shown to inhibit DNA methyltransferases (DNMTs), which are crucial in epigenetic regulation. For instance, related compounds have demonstrated significant inhibition of DNMT1 and DNMT3A, leading to re-expression of silenced genes in cancer cells .
  • Cytotoxicity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The efficacy is often measured using the half-maximal effective concentration (EC50), which provides insight into the potency of the compound against specific targets.
  • Anticonvulsant Activity : Some benzamide derivatives have shown promise as anticonvulsants, with studies indicating that they can effectively reduce seizure activity in animal models . This property is particularly relevant for compounds targeting neurological disorders.

Biological Assays and Findings

The biological activity of this compound has been evaluated through various assays:

Assay Type Target Outcome Reference
Cytotoxicity AssayCancer Cell LinesEC50 values indicating potency
DNMT Inhibition AssayDNMT1 and DNMT3ASignificant inhibition observed
Anticonvulsant ActivityMaximal Electroshock SeizureEffective at non-toxic doses

Case Studies

  • Cytotoxicity Against Leukemia Cells : A study reported that related compounds exhibited cytotoxicity against KG-1 leukemia cells in the micromolar range, comparable to established treatments . This highlights the potential of such compounds in cancer therapy.
  • Epigenetic Modulation : Another investigation focused on the structural modifications of similar benzamide derivatives that enhanced their inhibitory effects on DNMTs. The findings suggested that specific substitutions could significantly increase potency and selectivity .
  • Neuroprotective Effects : In models assessing anticonvulsant properties, certain analogs demonstrated reduced neurotoxicity while maintaining efficacy against seizures, suggesting a favorable therapeutic window for neurological applications .

Q & A

Q. What are the key synthetic challenges in preparing N-[(E)-...]benzamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including condensation and sulfonamide coupling. Key challenges include controlling stereochemistry (E/Z isomerism) and ensuring regioselectivity during pyrimidine ring functionalization. Reaction conditions such as temperature (60–80°C), pH (neutral to mildly acidic), and solvent polarity (e.g., ethanol or DMF) significantly influence product yield and isomer purity. For example, refluxing ethanol is effective for coupling reactions, while slow evaporation of chloroform-acetone mixtures aids in crystallizing the desired isomer .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and stereochemistry. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while X-ray crystallography resolves absolute configuration and hydrogen-bonding networks, as demonstrated in crystal structure studies of related pyrimidine derivatives . Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis.

Q. What in vitro assays are recommended for initial evaluation of biological activity?

Antimicrobial activity can be screened using broth microdilution assays (MIC determination against Gram-positive/negative bacteria). Anti-inflammatory potential is evaluated via COX-2 inhibition assays, and enzyme inhibition studies (e.g., acetylcholinesterase for neuroactivity) utilize spectrophotometric methods. Comparative studies with structurally similar compounds, such as sulphamethazine derivatives, provide baseline activity data .

Advanced Research Questions

Q. How can molecular docking and surface plasmon resonance (SPR) elucidate the compound’s mechanism of action?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins like bacterial dihydrofolate reductase or inflammatory cytokines. SPR quantifies binding affinity (KD values) by monitoring real-time interactions between the compound immobilized on a sensor chip and purified target proteins. These methods help identify critical residues for binding and guide structural optimization .

Q. What strategies resolve discrepancies in biological activity data between similar pyrimidine-benzamide derivatives?

Contradictions often arise from subtle structural variations (e.g., substituent electronegativity or steric effects). Comparative Structure-Activity Relationship (SAR) analysis using data from analogs (e.g., methoxy vs. nitro groups) can highlight functional group contributions. For example, sulfonamide-linked pyrimidines show enhanced antibacterial activity compared to ether-linked derivatives, likely due to improved target interaction .

Q. How does the compound’s three-dimensional conformation influence its pharmacological properties?

The E-configuration of the benzamide group and planarity of the pyrimidine ring enable π-π stacking with aromatic residues in enzyme active sites. Computational studies (e.g., DFT calculations) reveal that substituents like the 4-(propan-2-yl)phenyl group enhance hydrophobic interactions, improving binding to lipid-rich bacterial membranes or inflammatory mediators .

Q. What synthetic modifications can improve selectivity against off-target proteins?

Introducing electron-withdrawing groups (e.g., nitro or fluoro) to the pyrimidine ring reduces off-target binding by altering electron density. Isosteric replacement of the benzamide with heterocycles (e.g., indole) may enhance selectivity for kinase targets. Kinetic solubility assays and plasma protein binding studies guide these modifications .

Methodological Recommendations

  • Stereochemical Control : Use chiral catalysts (e.g., L-proline) or resolution techniques (e.g., chiral HPLC) to isolate the active E-isomer .
  • Biological Assays : Pair enzymatic inhibition studies with cellular viability assays (e.g., MTT) to differentiate cytotoxic effects from target-specific activity .
  • Data Validation : Cross-validate computational docking results with mutagenesis studies (e.g., alanine scanning) to confirm key binding residues .

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